4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.: 338420-55-6
VCID: VC6330444
InChI: InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3
SMILES: CC1=C(SN=N1)S(=O)C(C)C
Molecular Formula: C6H10N2OS2
Molecular Weight: 190.28

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole

CAS No.: 338420-55-6

Cat. No.: VC6330444

Molecular Formula: C6H10N2OS2

Molecular Weight: 190.28

* For research use only. Not for human or veterinary use.

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole - 338420-55-6

Specification

CAS No. 338420-55-6
Molecular Formula C6H10N2OS2
Molecular Weight 190.28
IUPAC Name 4-methyl-5-propan-2-ylsulfinylthiadiazole
Standard InChI InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3
Standard InChI Key GCMIOKRLQKSUKM-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)S(=O)C(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-thiadiazole core, a heterocyclic system comprising two nitrogen atoms and one sulfur atom. At position 4, a methyl group (-CH₃) is attached, while position 5 is substituted with a propane-2-sulfinyl group (-S(O)CH(CH₃)₂). The sulfinyl moiety introduces chirality, resulting in two enantiomers (R and S configurations) due to the tetrahedral geometry of the sulfinyl sulfur .

Systematic Nomenclature

  • IUPAC Name: 4-Methyl-5-(propan-2-sulfinyl)-1,2,3-thiadiazole

  • Alternative Designations:

    • 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole

    • 4-Methyl-5-(2-sulfinylpropane)-1,2,3-thiadiazole

The molecular formula is C₆H₈N₂OS₂, with a molecular weight of 188.27 g/mol (calculated via PubChem algorithms) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. For 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole, a plausible route adapts methodologies from analogous compounds :

  • Precursor Preparation:

    • React propane-2-thiol with an oxidizing agent (e.g., hydrogen peroxide) to form propane-2-sulfinic acid.

    • Convert the sulfinic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Cyclization:

    • Combine the sulfinyl chloride with 4-methyl-1,2,3-thiadiazole-5-amine under anhydrous conditions (e.g., tetrahydrofuran) in the presence of a base (e.g., sodium bicarbonate) to neutralize HCl byproducts .

Reaction Scheme:

4-Methyl-1,2,3-thiadiazole-5-amine+Cl-S(O)-CH(CH₃)₂THF, NaHCO₃4-Methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole+HCl\text{4-Methyl-1,2,3-thiadiazole-5-amine} + \text{Cl-S(O)-CH(CH₃)₂} \xrightarrow{\text{THF, NaHCO₃}} \text{4-Methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole} + \text{HCl}

Spectroscopic Characterization

Key analytical data for structurally related thiadiazoles provide insights into expected properties :

TechniqueExpected Data
¹H NMRδ 1.35 (d, 6H, CH(CH₃)₂), δ 2.60 (s, 3H, C4-CH₃), δ 3.20 (septet, 1H, SCH(CH₃)₂)
¹³C NMRδ 21.5 (CH(CH₃)₂), δ 25.8 (C4-CH₃), δ 55.2 (S(O)CH), δ 160–165 (thiadiazole C)
FT-IRν 1050–1150 cm⁻¹ (S=O stretch), ν 650–750 cm⁻¹ (C-S stretch)
Elemental AnalysisC 38.28%, H 4.29%, N 14.89%, S 34.10% (theoretical for C₆H₈N₂OS₂)

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this specific compound are unavailable, analogous sulfinyl thiadiazoles exhibit limited aqueous solubility (<0.3 µg/mL at pH 7.4) . The sulfinyl group enhances polarity compared to sulfonyl or alkyl derivatives, potentially improving solubility in polar aprotic solvents (e.g., DMSO, DMF).

Computed Properties

PubChem-based predictions for related structures suggest the following :

PropertyValue
XLogP31.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area90.3 Ų

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator